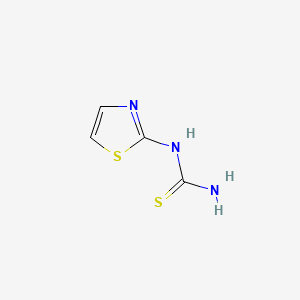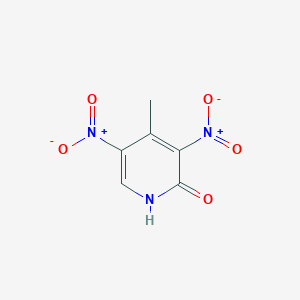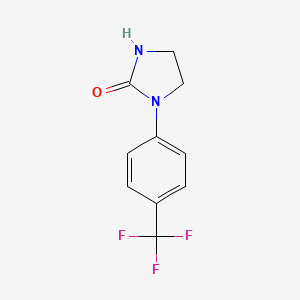
1,3-Thiazol-2-ylthiourea
概要
説明
1,3-Thiazol-2-ylthiourea is a useful research compound. Its molecular formula is C4H5N3S2 and its molecular weight is 159.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research has shown that coumarin-thiazole derivatives, such as 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, exhibit significant antimicrobial activity. When incorporated into polyurethane varnish formulations, these derivatives imparted robust antimicrobial properties to the coatings, making them effective against a variety of microorganisms. This application is particularly relevant for creating antimicrobial surfaces, which can have broad implications for public health and hygiene (El‐Wahab et al., 2014).
Applications in Organic Synthesis
1,3-Thiazol-2-ylthiourea derivatives serve as key intermediates in organic synthesis. For instance, they have been employed in the synthesis of new benzothiazole derivatives, demonstrating the versatility and reactivity of the thiazol-2-ylthiourea scaffold in constructing complex heterocyclic structures. This is particularly significant in the development of novel compounds with potential pharmacological activities (Eshghi et al., 2019).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound derivatives have shown promise in various therapeutic areas. For example, metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea have been synthesized and characterized, with studies indicating potential antioxidant activities. These findings open new avenues for the development of antioxidant therapies, highlighting the therapeutic potential of thiazol-2-ylthiourea derivatives in combating oxidative stress-related diseases (Yapati et al., 2016).
Novel Synthetic Methodologies
The development of novel synthetic methodologies using this compound derivatives has also been reported. For instance, a convenient one-pot synthesis of thiazol-2-imines, which are valuable compounds in organic chemistry, has been achieved using 1,3-disubstituted thioureas. This method represents a significant advancement in the synthesis of thiazol-2-imines, providing a more efficient and versatile approach to obtaining these compounds (Murru et al., 2008).
Safety and Hazards
将来の方向性
The future directions for 1,3-Thiazol-2-ylthiourea could involve further exploration of its potential applications in various fields. For instance, triazoles, which are similar to thiazoles, have been studied for their potential as antiviral agents . Similarly, the potential of this compound in the field of medicinal chemistry could be explored further .
作用機序
Target of Action
1,3-Thiazol-2-ylthiourea is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that environmental factors can interact with genetic factors and lifestyle to influence the effects of various compounds .
特性
IUPAC Name |
1,3-thiazol-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOYCNSPKQNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377904 | |
| Record name | 1,3-thiazol-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19958-82-8 | |
| Record name | NSC45978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-thiazol-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)






![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)


